8-Fluoroindolo[2,1-b]quinazoline-6,12-dione

Catalog No.
S14244868
CAS No.
M.F
C15H7FN2O2
M. Wt
266.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione

Product Name

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione

IUPAC Name

8-fluoroindolo[2,1-b]quinazoline-6,12-dione

Molecular Formula

C15H7FN2O2

Molecular Weight

266.23 g/mol

InChI

InChI=1S/C15H7FN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H

InChI Key

UXBGZQXHNVNPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)F)C(=O)C3=N2

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione is a synthetic compound belonging to the indoloquinazoline family, characterized by its unique four-ring structure. This compound is derived from tryptanthrin, a naturally occurring alkaloid known for its diverse biological activities. The presence of a fluorine atom at the 8-position enhances its chemical properties and potential biological interactions. The molecular formula of 8-fluoroindolo[2,1-b]quinazoline-6,12-dione is C13H8F N3O2, and it exhibits a planar structure conducive to various chemical interactions and biological activities .

The chemical reactivity of 8-fluoroindolo[2,1-b]quinazoline-6,12-dione is influenced by its electron-withdrawing fluorine atom. Typical reactions include:

  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophiles to specific positions on the aromatic rings.
  • Nucleophilic Addition: The carbonyl groups in the structure can undergo nucleophilic attack, leading to various derivatives.
  • Metal Complexation: The compound can form complexes with metal ions, which may enhance its biological activity or stability .

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione exhibits significant biological activity. Research indicates that derivatives of tryptanthrin possess antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for malaria. Additionally, these compounds have shown potential as inhibitors of indoleamine 2,3-dioxygenase, an enzyme associated with immune response modulation and cancer progression .

The synthesis of 8-fluoroindolo[2,1-b]quinazoline-6,12-dione typically involves several steps:

  • Starting Materials: The synthesis often begins with isatin derivatives and isatoic anhydride.
  • Base-Catalyzed Reaction: Utilizing strong bases such as sodium hydride or potassium hydride in polar aprotic solvents (like dimethylformamide) facilitates the formation of the indoloquinazoline core.
  • Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination methods or by using fluorinated starting materials .

The applications of 8-fluoroindolo[2,1-b]quinazoline-6,12-dione are primarily in medicinal chemistry due to its potential therapeutic properties. Notable applications include:

  • Antimalarial Agents: Its derivatives are being explored for their effectiveness against malaria.
  • Cancer Therapeutics: Compounds in this class are investigated for their ability to inhibit cancer cell proliferation and overcome drug resistance .
  • Biological Probes: Due to their unique structural properties, these compounds can serve as probes in biological studies to elucidate mechanisms of action .

Studies on the interactions of 8-fluoroindolo[2,1-b]quinazoline-6,12-dione with biological targets reveal its potential as a modulator of various biochemical pathways. Notably:

  • Indoleamine 2,3-Dioxygenase Inhibition: This interaction suggests a role in immune modulation and cancer therapy.
  • Antiparasitic Activity: Its ability to inhibit Plasmodium falciparum indicates potential use in treating malaria .

Several compounds share structural similarities with 8-fluoroindolo[2,1-b]quinazoline-6,12-dione. Notable examples include:

Compound NameStructural FeaturesUnique Properties
TryptanthrinIndolo[2,1-b]quinazoline core without substituentsNatural alkaloid with broad biological activity
8-Bromoindolo[2,1-b]quinazoline-6,12-dioneBromine substituent at position 8Altered reactivity and biological properties
8-Nitroindolo[2,1-b]quinazoline-6,12-dioneNitro group at position 8Potentially enhanced cytotoxicity
8-Chloroindolo[2,1-b]quinazoline-6,12-dioneChlorine substituent at position 8Different electronic properties affecting activity

These compounds illustrate variations in reactivity and biological activity due to different substituents on the indoloquinazoline core. The introduction of fluorine in 8-fluoroindolo[2,1-b]quinazoline-6,12-dione enhances its lipophilicity and may improve its pharmacokinetic profiles compared to other halogenated derivatives .

Microwave-Assisted Multicomponent Polycondensation

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, particularly in the synthesis of heterocyclic compounds. In the context of 8-fluoroindolo[2,1-b]quinazoline-6,12-dione, microwave-assisted methods enable rapid cyclocondensation of fluorinated precursors. A representative protocol involves the reduction of 5-fluoroisatin using solid-state-supported sodium borohydride under microwave irradiation (400 W, 2–5 minutes), followed by in situ oxidation and cyclization to yield the target compound. This method reduces reaction times from hours (under conventional heating) to minutes, with yields averaging 30–35%. Key advantages include enhanced reaction efficiency and minimized side-product formation due to precise temperature control.

The reaction mechanism proceeds via initial reduction of the isatin carbonyl group to form an intermediate indole structure, which subsequently undergoes oxidative coupling with a second isatin-derived moiety. Microwave irradiation facilitates rapid energy transfer, promoting homogenous reaction conditions and preventing thermal degradation of sensitive intermediates. Optimization studies indicate that silica gel acts as both a solid support and acid catalyst, further streamlining the process by eliminating the need for solvent-intensive purification.

Condensation Reactions with Isatoic Anhydride

Isatoic anhydride serves as a versatile building block for constructing the quinazoline-dione core. In a visible-light-mediated protocol, 5-fluoroisatoic anhydride reacts with 6-fluoroisatin in dimethylformamide (DMF) under irradiation from a 23 W fluorescent bulb. The reaction proceeds via a photoredox mechanism, where light excitation generates reactive intermediates that facilitate nucleophilic aromatic substitution. After 12–24 hours, column chromatography purification (ethyl acetate/petroleum ether, 1:3) yields 8-fluoroindolo[2,1-b]quinazoline-6,12-dione as a yellow solid with a melting point of 292.3–294.8°C.

Characterization data confirm the structure:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.49 (dd, J = 8.7, 4.1 Hz, 1H), 8.05 (dt, J = 8.4, 4.2 Hz, 2H), 7.86 (dd, J = 8.8, 2.8 Hz, 1H).
  • IR (neat): 1733 cm⁻¹ (C=O), 1672 cm⁻¹ (C=N).

This method offers scalability (0.24 mmol to gram-scale) and tolerates electron-withdrawing substituents, making it suitable for synthesizing analogues with varied fluorination patterns.

Derivatization Strategies for Functional Group Introduction

Post-synthetic modification of the indoloquinazoline scaffold enables fine-tuning of physicochemical properties. For 8-fluoro derivatives, two primary strategies dominate:

  • Late-Stage Halogenation: Copper-catalyzed C–H fluorination using Selectfluor® or N-fluorobenzenesulfonimide introduces additional fluorine atoms at the C-2 or C-8 positions. Reaction optimization in acetonitrile at 80°C achieves regioselective fluorination with 40–50% yields.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids installs functional groups (e.g., methyl, methoxy) at the C-3 position. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base, derivatives with enhanced solubility are obtained without compromising the fluorinated core.

A comparative analysis of synthetic routes is summarized below:

MethodConditionsTimeYield (%)Purity (HPLC)
Microwave-assisted400 W, SiO₂, 2–5 min5 min30–35>95%
Isatoic anhydrideDMF, 23 W light, 24 h24 h45–5098%
Late-stage fluorinationCuI, 80°C, 12 h12 h40–5092%

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione, also known as 8-fluorotryptanthrin, represents a promising fluorinated derivative of the naturally occurring alkaloid tryptanthrin. Based on extensive research on the parent compound and structural analogs, this fluorinated indoloquinazoline exhibits multiple molecular mechanisms of action that contribute to its biological activity against various targets. The compound's unique structural features, particularly the presence of the fluorine atom at position 8, may enhance its potency and selectivity compared to the unsubstituted tryptanthrin [2] [3] [4].

Prolyl-tRNA Synthetase Inhibition in Protozoal Pathogens

The prolyl-tRNA synthetase (PRS) represents one of the most well-validated targets for tryptanthrin and its derivatives in the treatment of protozoal infections. Research on the parent compound tryptanthrin has demonstrated significant activity against Plasmodium falciparum prolyl-tRNA synthetase, with inhibitory concentrations in the nanomolar range [5] [6] [7] [8].

The molecular mechanism of PRS inhibition involves competitive binding at the proline binding site of the enzyme. Structural studies have revealed that tryptanthrin and related compounds occupy both the proline binding pocket and the A76 terminal of tRNA, effectively blocking the aminoacylation reaction essential for protein synthesis [5] [6]. The binding affinity is enhanced in the presence of ATP, suggesting a cooperative binding mechanism where the natural substrate stabilizes the inhibitor-enzyme complex [7] [8].

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione is expected to exhibit similar or enhanced activity against protozoal PRS based on several factors. The fluorine substitution at position 8 may improve binding affinity through enhanced electrostatic interactions and increased metabolic stability [3] [4]. Studies on related fluorinated indoloquinazoline derivatives have shown that fluorine substitution often leads to improved selectivity for parasite enzymes over human counterparts, potentially reducing host toxicity [3] [9].

The selectivity for protozoal PRS over human PRS is particularly important for therapeutic applications. While both enzymes share similar active site architectures, subtle differences in binding pocket geometry and amino acid residues create opportunities for selective inhibition [5] [10]. The fluorine atom in 8-fluorotryptanthrin may exploit these differences to achieve preferential binding to the parasite enzyme.

Table 1: Prolyl-tRNA Synthetase Inhibition Data

CompoundTargetIC50 ValueSelectivity IndexReference
TryptanthrinP. falciparum PRS11 ± 0.5 nM~150-fold vs human [5] [6]
HalofuginoneP. falciparum PRS11 ± 2 nMVariable [5] [8]
8-FluorotryptanthrinP. falciparum PRS*~5-15 nM*Enhanced* [3] [4]
Quinazolinone derivativesVarious PRS50-200 nMVariable [11] [10]

*Predicted values based on structural similarity and fluorine effects

The resistance mechanism involving proline accumulation, known as the Adaptive Proline Response (APR), represents a challenge for proline-competitive inhibitors like halofuginone [12] [8]. However, compounds that maintain activity in high-proline environments or those that target alternative binding sites may overcome this resistance mechanism. The dual binding mode of tryptanthrin derivatives, involving both proline and ATP/tRNA sites, may provide resilience against proline-mediated resistance [7] [8].

Cyclooxygenase-2 and 5-Lipoxygenase Dual Inhibition

The dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) represents another significant mechanism of action for 8-fluoroindolo[2,1-b]quinazoline-6,12-dione. Research on tryptanthrin has established potent inhibitory activity against both enzymes, with IC50 values of approximately 64 nM for COX-2 and 0.15 μM for 5-LOX [13] [14].

The mechanism of COX-2 inhibition by tryptanthrin appears to be non-competitive and distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) [15] [16]. Unlike conventional COX inhibitors that compete with arachidonic acid at the active site, tryptanthrin may interact with allosteric sites or affect enzyme conformation [17] [15]. This unique mechanism may contribute to reduced gastrointestinal toxicity compared to traditional NSAIDs.

For 5-LOX inhibition, tryptanthrin demonstrates a novel mechanism that does not involve direct enzyme inhibition in cell-free systems [13] [14]. Instead, the compound appears to modulate the subcellular localization of 5-LOX, preventing its translocation to the nuclear membrane where it accesses its substrate arachidonic acid [13]. This mechanism represents a departure from classical 5-LOX inhibitors that typically act as iron chelators or redox-active compounds.

Table 2: COX-2 and 5-LOX Inhibition Data

EnzymeTryptanthrin IC508-Fluorotryptanthrin IC50*MechanismClinical Relevance
COX-264 ± 12 nM~30-80 nM*Non-competitive inhibitionAnti-inflammatory
5-LOX0.15 ± 0.03 μM~0.1-0.2 μM*Subcellular localization modulationAnti-inflammatory
COX-1>10 μM>10 μM*Minimal inhibitionReduced GI toxicity

*Predicted values based on fluorine enhancement effects

The fluorine substitution in 8-fluoroindolo[2,1-b]quinazoline-6,12-dione may enhance the dual COX-2/5-LOX inhibitory activity through several mechanisms. Fluorine's electronegativity can strengthen hydrogen bonding interactions with amino acid residues in the enzyme binding sites [18] [19]. Additionally, the increased lipophilicity conferred by fluorine substitution may improve cellular uptake and tissue distribution, potentially enhancing therapeutic efficacy [19] [20].

The dual inhibition mechanism is particularly advantageous for anti-inflammatory applications because it simultaneously blocks both the cyclooxygenase and lipoxygenase pathways of arachidonic acid metabolism [15] [21] [16]. This comprehensive blockade prevents the compensatory upregulation that often occurs when only one pathway is inhibited, potentially providing superior anti-inflammatory effects with reduced side effects [16] [22].

Studies in human whole blood have confirmed that tryptanthrin maintains its 5-LOX inhibitory activity in physiologically relevant conditions, with IC50 values of approximately 10 μM [13] [14]. This retention of activity in complex biological matrices suggests good therapeutic potential and supports the development of fluorinated derivatives for clinical applications.

DNA Interaction and Topoisomerase Inhibition Hypotheses

The planar, aromatic structure of 8-fluoroindolo[2,1-b]quinazoline-6,12-dione suggests significant potential for DNA interaction and topoisomerase inhibition. Research on related indoloquinazoline derivatives has demonstrated that compounds with similar structural features can intercalate between DNA base pairs and inhibit both topoisomerase I and topoisomerase II [23] [24] [25] [26].

DNA intercalation studies using linear flow dichroism spectroscopy have shown that benzoquinazoline derivatives, structurally related to 8-fluorotryptanthrin, can insert between DNA base pairs with binding constants in the range of 10^4 M^-1 [23]. The intercalative geometry is characterized by the planar chromophore stacking parallel to the base pairs, with the molecular plane perpendicular to the DNA helical axis [23] [27].

Topoisomerase inhibition by indoloquinazoline derivatives typically occurs through a catalytic mechanism rather than enzyme poisoning [24] [26]. These compounds appear to prevent the enzyme from performing its DNA relaxation function without stabilizing the normally transient topoisomerase-DNA complexes that lead to DNA strand breaks [24]. This mechanism may result in reduced genotoxicity compared to topoisomerase poisons like etoposide.

Table 3: DNA Interaction and Topoisomerase Inhibition Data

Compound ClassDNA Binding (Kb)Topo I IC50Topo II IC50Mechanism Type
Benzoquinazoline derivatives1.46-6.01 × 10^4 M^-1100-200 μM50-100 μMCatalytic inhibition
Indoloquinazoline derivatives3.25-6.01 × 10^4 M^-1VariableVariableIntercalation + inhibition
8-Fluorotryptanthrin*~5-8 × 10^4 M^-1*~50-150 μM*~25-75 μM*Predicted catalytic

*Predicted values based on structural similarity

The fluorine substitution in 8-fluoroindolo[2,1-b]quinazoline-6,12-dione may enhance DNA binding affinity through several mechanisms. The electron-withdrawing nature of fluorine can alter the electronic distribution in the aromatic ring system, potentially strengthening π-π stacking interactions with DNA bases [28] [29]. Additionally, fluorine substitution may improve the compound's ability to form favorable interactions with amino acid residues in the topoisomerase active site.

Molecular docking studies of related quinazoline derivatives have identified key interactions with topoisomerase enzymes, including hydrogen bonding with critical tyrosine residues and hydrophobic interactions within the DNA-binding cleft [26] [30]. The fluorine atom in 8-fluorotryptanthrin may form additional halogen bonds with enzyme residues, potentially enhancing binding affinity and selectivity.

The potential for topoisomerase inhibition by 8-fluoroindolo[2,1-b]quinazoline-6,12-dione is supported by structure-activity relationship studies showing that electron-withdrawing substituents often enhance the activity of quinazoline-based topoisomerase inhibitors [31] [32]. However, direct experimental validation of these hypotheses through DNA binding assays, topoisomerase enzyme assays, and cellular studies would be required to confirm the predicted activities.

Cell cycle analysis studies with related compounds have shown that topoisomerase-targeting indoloquinazolines typically induce G2/M phase arrest, consistent with DNA damage checkpoint activation [24] [33]. This mechanism may contribute to the antiproliferative effects observed with tryptanthrin derivatives in cancer cell lines and could represent an additional therapeutic application for 8-fluorotryptanthrin.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

266.04915563 g/mol

Monoisotopic Mass

266.04915563 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types